3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol 3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol
Brand Name: Vulcanchem
CAS No.: 132269-53-5
VCID: VC21298354
InChI: InChI=1S/C11H8ClN5O/c12-8-3-1-7(2-4-8)5-17-10-9(15-16-17)11(18)14-6-13-10/h1-4,6H,5H2,(H,13,14,18)
SMILES: C1=CC(=CC=C1CN2C3=C(C(=O)NC=N3)N=N2)Cl
Molecular Formula: C11H8ClN5O
Molecular Weight: 261.67 g/mol

3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol

CAS No.: 132269-53-5

Cat. No.: VC21298354

Molecular Formula: C11H8ClN5O

Molecular Weight: 261.67 g/mol

* For research use only. Not for human or veterinary use.

3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol - 132269-53-5

Specification

CAS No. 132269-53-5
Molecular Formula C11H8ClN5O
Molecular Weight 261.67 g/mol
IUPAC Name 3-[(4-chlorophenyl)methyl]-6H-triazolo[4,5-d]pyrimidin-7-one
Standard InChI InChI=1S/C11H8ClN5O/c12-8-3-1-7(2-4-8)5-17-10-9(15-16-17)11(18)14-6-13-10/h1-4,6H,5H2,(H,13,14,18)
Standard InChI Key IRNBGFZRRPTDDV-UHFFFAOYSA-N
Isomeric SMILES C1=CC(=CC=C1CN2C3=NC=NC(=O)C3=NN2)Cl
SMILES C1=CC(=CC=C1CN2C3=C(C(=O)NC=N3)N=N2)Cl
Canonical SMILES C1=CC(=CC=C1CN2C3=NC=NC(=O)C3=NN2)Cl

Introduction

Chemical and Physical Properties

Structural Features

3-(4-Chlorobenzyl)-3H- triazolo[4,5-d]pyrimidin-7-ol consists of a triazolo[4,5-d]pyrimidine core with a 4-chlorobenzyl group attached at the N-3 position and a hydroxyl group at the 7-position. The molecular framework combines the aromatic characteristics of both triazole and pyrimidine rings, creating a planar heterocyclic system with multiple nitrogen atoms that can participate in hydrogen bonding and other non-covalent interactions.

Physical and Chemical Data

Table 1 summarizes the key physical and chemical properties of 3-(4-chlorobenzyl)-3H- triazolo[4,5-d]pyrimidin-7-ol:

PropertyValueReference
CAS Registry Number132269-53-5
Molecular FormulaC₁₁H₈ClN₅O
Molecular Weight261.67 g/mol
Physical AppearanceOff-white to light yellow powder
Melting Point183°C
Storage Conditions2-8°C
Sensitivity ClassificationIRRITANT
MDL NumberMFCD07774406
Purity (Commercial)≥98%

Structural Identifiers

To facilitate accurate compound identification and database cross-referencing, Table 2 presents the standard structural identifiers for 3-(4-chlorobenzyl)-3H- triazolo[4,5-d]pyrimidin-7-ol:

Identifier TypeValueReference
IUPAC Name3-[(4-chlorophenyl)methyl]-6H-triazolo[4,5-d]pyrimidin-7-one
Standard InChIInChI=1S/C11H8ClN5O/c12-8-3-1-7(2-4-8)5-17-10-9(15-16-17)11(18)14-6-13-10/h1-4,6H,5H2,(H,13,14,18)
Standard InChIKeyIRNBGFZRRPTDDV-UHFFFAOYSA-N
Canonical SMILESC1=CC(=CC=C1CN2C3=NC=NC(=O)C3=NN2)Cl

Synthesis Methods

Characterization Techniques

Once synthesized, 3-(4-chlorobenzyl)-3H- triazolo[4,5-d]pyrimidin-7-ol and related compounds are typically characterized using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation

  • Mass spectrometry for molecular weight determination and fragmentation pattern analysis

  • Infrared (IR) spectroscopy for functional group identification

  • Single-crystal X-ray diffraction for definitive structural determination when crystalline samples are available

Biological Activities and Structure-Activity Relationships

Structure-Activity Relationships

Studies on related triazolopyrimidines have yielded insights into structure-activity relationships that may be relevant to 3-(4-chlorobenzyl)-3H- triazolo[4,5-d]pyrimidin-7-ol:

  • C5 Position Modifications: The nature of substituents at the C5 position significantly influences biological activity. Non-substituted aromatic rings at this position often enhance antimicrobial activity .

  • N3 Substitution: The 4-chlorobenzyl group at the N3 position in 3-(4-chlorobenzyl)-3H- triazolo[4,5-d]pyrimidin-7-ol may contribute to its potential biological activities. Studies on similar compounds have shown that halogen-substituted benzyl groups can enhance binding to specific biological targets .

  • C7 Position: The hydroxyl (or tautomeric keto) group at the C7 position is often essential for biological activity in this class of compounds. Modifications at this position can dramatically alter bioactivity profiles .

Table 3: Comparison of structural features and potential biological activities of selected triazolopyrimidine derivatives

CompoundKey Structural FeaturePotential Biological ActivityReference
3-(4-chlorobenzyl)-3H- triazolo[4,5-d]pyrimidin-7-ol4-chlorobenzyl at N3, hydroxyl at C7Pharmaceutical intermediate
3-(2-chlorobenzyl)-5-methyl-3H- triazolo[4,5-d]pyrimidin-7-ol2-chlorobenzyl at N3, methyl at C5, hydroxyl at C7Not specifically documented
N¹-(3-(4-chlorobenzyl)-5-(propylthio)-3H-[1,2,] triazolo[4,5-d]pyrimidin-7-yl)ethane-1,2-diamine4-chlorobenzyl at N3, propylthio at C5, ethylenediamine at C7USP28 inhibitor
3-(4-chlorobenzyl)-5-(prop-2-yn-1-ylthio)-3H- triazolo[4,5-d]pyrimidin-7-yl derivatives4-chlorobenzyl at N3, propynylthio at C5, various amines at C7USP28 inhibitor with anti-cancer potential

Applications and Future Directions

Current Applications

The primary documented application of 3-(4-chlorobenzyl)-3H- triazolo[4,5-d]pyrimidin-7-ol is as a pharmaceutical intermediate . This suggests its utility in the synthesis of more complex molecules with potential therapeutic applications. The compound's structural features—particularly the triazolopyrimidine core—make it a valuable building block for medicinal chemistry research.

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